3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride U-18666A is an inhibitor of cholesterol synthesis. It acts by inhibiting desmosterol Δ24-reductase.
Brand Name: Vulcanchem
CAS No.: 3039-71-2
VCID: VC0546141
InChI: InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
SMILES: CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Molecular Formula: C25H42ClNO2
Molecular Weight: 424.1 g/mol

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

CAS No.: 3039-71-2

Inhibitors

VCID: VC0546141

Molecular Formula: C25H42ClNO2

Molecular Weight: 424.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride - 3039-71-2

CAS No. 3039-71-2
Product Name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
Molecular Formula C25H42ClNO2
Molecular Weight 424.1 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
Standard InChI InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
Standard InChIKey GZFYZYBWLCYBMI-MYZJJQSMSA-N
Isomeric SMILES CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl
SMILES CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Canonical SMILES CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Appearance Solid powder
Description U-18666A is an inhibitor of cholesterol synthesis. It acts by inhibiting desmosterol Δ24-reductase.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-beta-(2-(diethylamino)ethoxy)androst-5-en-17-one
3beta-(2-diethylaminoethoxy)-androst-5-en-17-one hydrochloride
U 18,666A
U 18666A
U-18,666A
U-18666A
U18666A
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6: Elgner F, Ren H, Medvedev R, Ploen D, Himmelsbach K, Boller K, Hildt E. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus. J Virol. 2016 Nov 28;90(24):11181-11196. Print 2016 Dec 15. PubMed PMID: 27707921; PubMed Central PMCID: PMC5126375.
7: Quach D, Vitali C, La FM, Xiao AX, Millar JS, Tang C, Rader DJ, Phillips MC, Lyssenko NN. Cell lipid metabolism modulators 2-bromopalmitate, D609, monensin, U18666A and probucol shift discoidal HDL formation to the smaller-sized particles: implications for the mechanism of HDL assembly. Biochim Biophys Acta. 2016 Dec;1861(12 Pt A):1968-1979. doi: 10.1016/j.bbalip.2016.09.017. Epub 2016 Sep 24. PubMed PMID: 27671775.
8: Gutierrez EM, Seebacher NA, Arzuman L, Kovacevic Z, Lane DJ, Richardson V, Merlot AM, Lok H, Kalinowski DS, Sahni S, Jansson PJ, Richardson DR. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT). Biochim Biophys Acta. 2016 Jul;1863(7 Pt A):1665-81. doi: 10.1016/j.bbamcr.2016.04.017. Epub 2016 Apr 19. PubMed PMID: 27102538.
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10: Lu F, Liang Q, Abi-Mosleh L, Das A, De Brabander JK, Goldstein JL, Brown MS. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection. Elife. 2015 Dec 8;4. pii: e12177. doi: 10.7554/eLife.12177. PubMed PMID: 26646182; PubMed Central PMCID: PMC4718804.
11: Hernández-Jiménez M, Martínez-López D, Gabandé-Rodríguez E, Martín-Segura A, Lizasoain I, Ledesma MD, Dotti CG, Moro MA. Seladin-1/DHCR24 Is Neuroprotective by Associating EAAT2 Glutamate Transporter to Lipid Rafts in Experimental Stroke. Stroke. 2016 Jan;47(1):206-13. doi: 10.1161/STROKEAHA.115.010810. Epub 2015 Dec 1. PubMed PMID: 26628388.
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13: Yao K, Wu J, Zhang J, Bo J, Hong Z, Zu H. Protective Effect of DHT on Apoptosis Induced by U18666A via PI3K/Akt Signaling Pathway in C6 Glial Cell Lines. Cell Mol Neurobiol. 2016 Jul;36(5):801-9. doi: 10.1007/s10571-015-0263-x. Epub 2015 Sep 4. PubMed PMID: 26340949.
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16: Santos DC, da Silva Garcia C, de Andrade CV, Daitx VV, da Costa Moraes V, Rohden F, Coelho JC. Effect of u18666a on beta-glucosidase, sphingomyelinase, and beta-galactosidase activities in astrocytes of young rats. J Membr Biol. 2015 Apr;248(2):215-22. doi: 10.1007/s00232-014-9761-x. Epub 2015 Feb 17. PubMed PMID: 25688009.
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18: Yamasaki T, Suzuki A, Hasebe R, Horiuchi M. Comparison of the anti-prion mechanism of four different anti-prion compounds, anti-PrP monoclonal antibody 44B1, pentosan polysulfate, chlorpromazine, and U18666A, in prion-infected mouse neuroblastoma cells. PLoS One. 2014 Sep 2;9(9):e106516. doi: 10.1371/journal.pone.0106516. eCollection 2014. PubMed PMID: 25181483; PubMed Central PMCID: PMC4152300.
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PubChem Compound 9954082
Last Modified Nov 11 2021
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